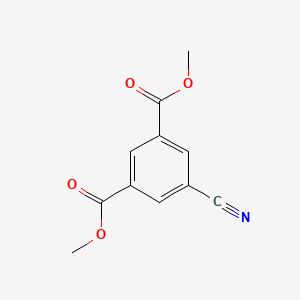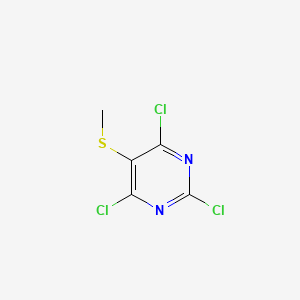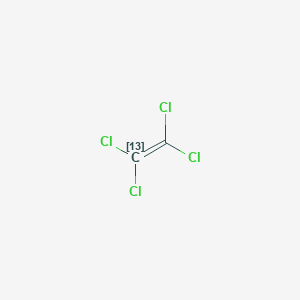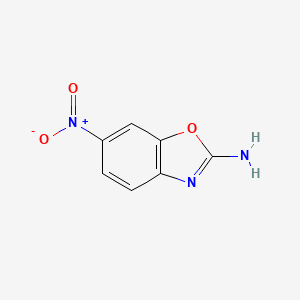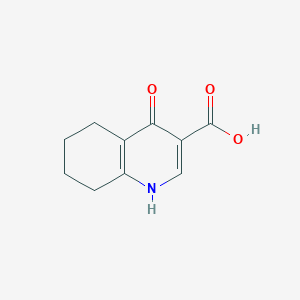
(3,5-Diiodophenyl)methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methanol in Lipid Dynamics
A study by Nguyen et al. (2019) highlights methanol's role in accelerating DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) flip-flop and transfer in lipid bilayers. This research could have implications for understanding (3,5-Diiodophenyl)methanol’s interactions with lipid membranes, given methanol's effect on lipid dynamics, potentially influencing the solubility and membrane permeability of similarly structured compounds (Nguyen et al., 2019).
Polymer Solar Cells Enhancement
Research by Zhou et al. (2013) demonstrates the improvement of polymer solar cell efficiency through methanol treatment, suggesting a possible avenue for enhancing the photovoltaic applications of materials derived from or functionalized with (3,5-Diiodophenyl)methanol or related compounds (Zhou et al., 2013).
Direct C–C Coupling with Methanol
Moran et al. (2011) describe an iridium-catalyzed process for the direct C–C coupling of methanol and allenes, introducing a method for constructing higher alcohols from methanol. This could be relevant for synthetic routes involving (3,5-Diiodophenyl)methanol, either as a reactant or through methodologies that could be adapted for its derivatives (Moran et al., 2011).
Biological Conversion of Methanol
Whitaker et al. (2017) explored the engineering of Escherichia coli for the biological conversion of methanol to specialty chemicals, indicating potential biotechnological applications for methanol and possibly for derivatives like (3,5-Diiodophenyl)methanol in microbial production systems (Whitaker et al., 2017).
Wirkmechanismus
Mode of Action
The exact mode of action of (3,5-Diiodophenyl)methanol is not well-documented. It’s possible that this compound interacts with its targets, leading to changes in their function or activity. The specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
It’s possible that this compound influences various pathways, leading to downstream effects on cellular processes
Pharmacokinetics
It’s suggested that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It’s also suggested to inhibit CYP1A2 and CYP2C9, which are enzymes involved in drug metabolism .
Result of Action
It’s possible that this compound influences various cellular processes, but the specifics of these effects are currently unknown .
Action Environment
The action of (3,5-Diiodophenyl)methanol may be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and more . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,5-diiodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXHCRVWLIQVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490558 | |
| Record name | (3,5-Diiodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Diiodophenyl)methanol | |
CAS RN |
53279-79-1 | |
| Record name | (3,5-Diiodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



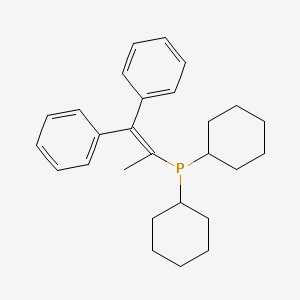
![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)
![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)
